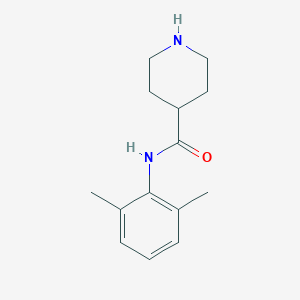

N-(2,6-Dimethylphenyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

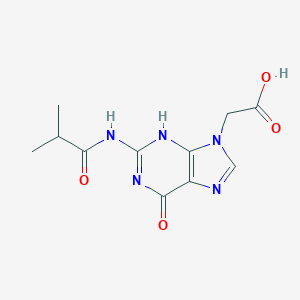

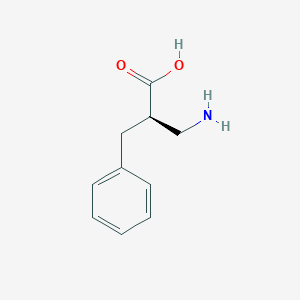

N-(2,6-Dimethylphenyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C14H20N2O. It is known for its applications in the pharmaceutical industry, particularly as an impurity in the synthesis of local anesthetics like ropivacaine and bupivacaine .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Method 1: In a three-neck flask, 2-piperidinecarboxylic acid is dissolved in toluene and hydrochloric acid gas is bubbled through the solution at room temperature for one hour. The mixture is then heated to 55°C, and a toluene solution of bis(trichloromethyl) carbonate is added dropwise over two hours. The reaction is maintained at 55-60°C for five hours. Subsequently, a toluene solution of 2,6-dimethylaniline is added dropwise and the reaction is continued for two hours. The mixture is filtered, and the solid is washed with toluene. The filtrate is dissolved in water, adjusted to pH 4.5-5.5 with 20% sodium hydroxide, and extracted with toluene. The organic phase is recovered, and the aqueous phase is adjusted to pH 11-12, followed by toluene extraction.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: N-alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reference material in analytical chemistry for method development and quality control . Biology: It serves as a metabolite in the study of local anesthetics, aiding in understanding their metabolic pathways . Medicine: It is an impurity in the synthesis of local anesthetics like ropivacaine and bupivacaine, which are used for nerve block, epidural, and spinal anesthesia . Industry: The compound is used in the pharmaceutical industry for the synthesis and quality control of anesthetic drugs .

Mechanism of Action

The compound itself does not have a direct mechanism of action as it is primarily an impurity or intermediate in the synthesis of other active pharmaceutical ingredients. its derivatives, such as ropivacaine and bupivacaine, act by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses, thereby providing local anesthesia .

Comparison with Similar Compounds

Bupivacaine: A long-acting amide-type local anesthetic used for nerve block, epidural, and spinal anesthesia.

Mepivacaine: Another amide-type local anesthetic with a shorter duration of action compared to bupivacaine and ropivacaine.

Uniqueness: N-(2,6-Dimethylphenyl)piperidine-4-carboxamide is unique in its role as an impurity and intermediate in the synthesis of these anesthetics, providing insight into their metabolic pathways and aiding in the development of analytical methods for quality control .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-4-3-5-11(2)13(10)16-14(17)12-6-8-15-9-7-12/h3-5,12,15H,6-9H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJCNCBMIMIGAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B172649.png)

![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)